Structural Differentiation: N-Methyl Secondary Amine vs. Primary Amine Congeners
Isothiazol-4-ylmethyl-methyl-amine HCl contains an N-methyl secondary amine (MW 164.65, C₅H₉ClN₂S), which differs fundamentally from the primary amine analog Isothiazol-4-ylmethanamine HCl (MW 150.63, C₄H₇ClN₂S) . The N-methylation modifies basicity, steric profile, and metabolic stability potential compared to the primary amine congener .
| Evidence Dimension | Molecular structure and amine substitution pattern |
|---|---|
| Target Compound Data | C₅H₉ClN₂S; MW 164.65; secondary N-methylamine at 4-position |
| Comparator Or Baseline | Isothiazol-4-ylmethanamine HCl: C₄H₇ClN₂S; MW 150.63; primary amine at 4-position |
| Quantified Difference | ΔMW = +14.02 g/mol; amine substitution: secondary vs. primary |
| Conditions | Physicochemical characterization from vendor specifications |
Why This Matters
N-Methylation alters nucleophilicity, hydrogen-bonding capacity, and metabolic liability, which directly affects reaction outcomes in derivatization and biological activity in screening campaigns.
